

In-Depth Technical Guide to the Spectroscopic Data of Taxumairol R

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Taxumairol R**, a complex taxane diterpenoid isolated from Taxus mairei. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Chemical Structure and Properties of Taxumairol R

Taxumairol R is a highly oxygenated taxane diterpenoid with the molecular formula C₃₇H₄₄O₁₅, corresponding to an exact mass of 728.2680. The intricate stereochemistry and dense functionalization of its taxane core make spectroscopic analysis a critical component of its structural elucidation.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For **Taxumairol R**, this analysis provides the precise molecular formula.

Table 1: Mass Spectrometry Data for **Taxumairol R**



| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Molecular Formula |
|-----------------|-------------------------------|----------------------------|
| ESI-MS | [M+Na] ⁺ 751.2578 | C37H44O15Na |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules like **Taxumairol R**. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework. Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish the intricate network of proton-proton and proton-carbon correlations, ultimately leading to the complete structural assignment.

Table 2: ¹H NMR Spectroscopic Data for **Taxumairol R** (500 MHz, CDCl₃)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|-------------------------|--------------|------------------------------|
| 1 | 5.88 | d | 7.0 |
| 2 | 3.84 | d | 7.0 |
| 3 | 4.95 | d | 2.5 |
| 5 | 4.98 | dd | 9.5, 2.0 |
| 6α | 1.85 | m | _ |
| 6β | 2.55 | m | |
| 7 | 4.45 | dd | 10.5, 7.0 |
| 9 | 5.45 | d | 6.0 |
| 10 | 6.35 | d | 6.0 |
| 13 | 6.15 | t | 8.0 |
| 14α | 2.20 | m | |
| 14β | 2.10 | m | _ |
| 16 | 2.15 | S | _ |
| 17 | 1.15 | S | _ |
| 18 | 1.95 | S | _ |
| 19 | 1.65 | S | _ |
| 20α | 4.20 | d | 8.5 |
| 20β | 4.35 | d | 8.5 |
| OAc-4 | 2.05 | s | |
| OAc-7 | 2.25 | s | _ |
| OAc-9 | 1.98 | s | _ |
| OAc-10 | 2.18 | s | _ |
| OAc-13 | 2.22 | S | _ |



| OBz-2 (ortho) | 8.10 | d | 7.5 | |
|---------------|------|---|-----|---|
| OBz-2 (meta) | 7.50 | t | 7.5 | _ |
| OBz-2 (para) | 7.62 | t | 7.5 | |

Table 3: 13C NMR Spectroscopic Data for Taxumairol R (125 MHz, CDCl3)



| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
|---------------|-------------------------|--------------------------|-------------------------|
| 1 | 79.5 | 16 | 25.5 |
| 2 | 75.1 | 17 | 21.8 |
| 3 | 81.2 | 18 | 15.0 |
| 4 | 84.5 | 19 | 10.5 |
| 5 | 76.8 | 20 | 76.5 |
| 6 | 35.5 | OAc-4 (C=O) | 170.1 |
| 7 | 72.5 | OAc-4 (CH ₃) | 21.1 |
| 8 | 56.2 | OAc-7 (C=O) | 170.5 |
| 9 | 75.8 | OAc-7 (CH₃) | 21.3 |
| 10 | 76.1 | OAc-9 (C=O) | 170.8 |
| 11 | 134.5 | OAc-9 (CH₃) | 20.9 |
| 12 | 142.1 | OAc-10 (C=O) | 169.8 |
| 13 | 72.1 | OAc-10 (CH₃) | 21.0 |
| 14 | 38.9 | OAc-13 (C=O) | 171.2 |
| 15 | 43.5 | OAc-13 (CH₃) | 21.5 |
| OBz-2 (C=O) | 167.2 | _ | |
| OBz-2 (ipso) | 130.5 | _ | |
| OBz-2 (ortho) | 129.8 | _ | |
| OBz-2 (meta) | 128.7 | _ | |
| OBz-2 (para) | 133.5 | _ | |

Experimental Protocols



The spectroscopic data for **Taxumairol R** were acquired using standard, state-of-the-art methodologies for the analysis of natural products.

Isolation and Purification

Taxumairol R was isolated from the seeds of Taxus mairei. The dried and powdered plant material was extracted with ethanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a high-resolution mass spectrometer. The purified sample of **Taxumairol R** was dissolved in methanol and infused into the electrospray source. The mass spectrum was acquired in positive ion mode, and the data was processed to determine the exact mass and molecular formula.

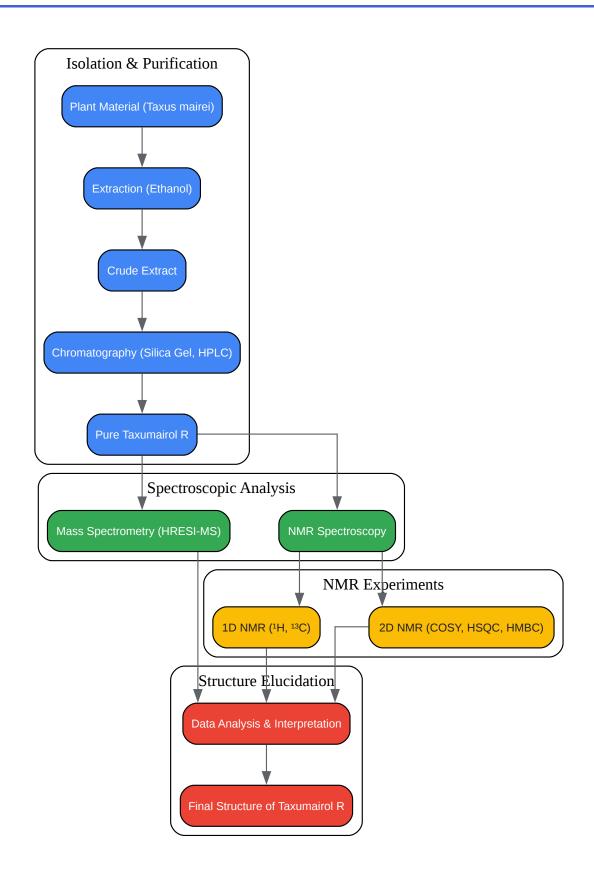
Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. Tetramethylsilane (TMS) was used as an internal standard. ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. Two-dimensional NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity between protons and carbons and to assign all signals unambiguously.

Visualizations of Spectroscopic Analysis Workflow

The following diagrams illustrate the general workflow and logical relationships involved in the spectroscopic analysis and structure elucidation of a natural product like **Taxumairol R**.

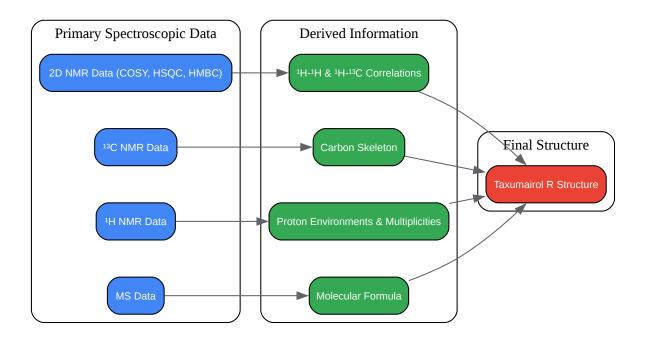




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Caption: General workflow for the isolation and structural elucidation of **Taxumairol R**.





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Caption: Logical relationships in the use of spectroscopic data for structure elucidation.

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